1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol
Beschreibung
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol is a chiral allylic alcohol derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold substituted with a chlorine atom at the 7-position and a propenol group at the 5-position. Its synthesis typically involves nucleophilic addition of vinyl Grignard reagents to substituted benzaldehyde derivatives, followed by purification via silica gel chromatography .
Key structural attributes include:
- Chiral center: The hydroxyl-bearing carbon introduces stereochemical complexity.
- Conjugated system: The propenol moiety allows for resonance stabilization and participation in further chemical transformations.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
1-(7-chloro-1,3-benzodioxol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H9ClO3/c1-2-8(12)6-3-7(11)10-9(4-6)13-5-14-10/h2-4,8,12H,1,5H2 |
InChI-Schlüssel |
WYBUXGOVGSQQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC2=C(C(=C1)Cl)OCO2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chlorobenzo[d][1,3]dioxole and propen-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.
Solvents: Common solvents include dichloromethane or ethanol, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces propanol derivatives.
Substitution: Produces various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Benzo[d][1,3]dioxole Derivatives
Biologische Aktivität
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol, also known as 3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-en-1-ol, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
The molecular formula of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol is , with a molar mass of 212.63 g/mol. The structure features a chlorinated benzodioxole moiety, which is known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molar Mass | 212.63 g/mol |
| CAS Number | 1563285-19-7 |
Synthesis
The synthesis of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol involves several steps typically starting from readily available precursors. The reaction often employs chlorinated benzodioxole derivatives and can be optimized for yield and purity.
Antimicrobial Properties
Research indicates that compounds containing the benzodioxole structure exhibit a range of biological activities, particularly antimicrobial effects. In various studies, derivatives similar to 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol have demonstrated significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 625 µg/mL |
| Compound B (similar structure) | Candida albicans | 500 µg/mL |
| Compound C (related dioxolane) | Pseudomonas aeruginosa | 750 µg/mL |
In a study investigating various dioxolane derivatives, most compounds exhibited excellent antifungal activity against Candida albicans, while some showed notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
The mechanism by which 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol exerts its biological effects is thought to involve interaction with specific molecular targets within microbial cells. These interactions may disrupt cellular processes or inhibit key enzymes necessary for microbial survival.
Case Studies
Case Study 1: Antifungal Screening
In a controlled laboratory setting, a series of synthesized dioxolane derivatives were tested for their antifungal properties. The results indicated that compounds structurally related to 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol displayed significant activity against C. albicans, with MIC values ranging from 500 to 1000 µg/mL. This suggests potential for development as antifungal agents in clinical settings .
Case Study 2: Antibacterial Evaluation
Another study assessed the antibacterial efficacy of similar compounds against various strains of bacteria. Notably, one derivative demonstrated strong inhibitory effects against S. aureus, with an MIC of 625 µg/mL. This highlights the potential application of these compounds in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
